2-(2,4-Difluorophenyl)-1,3,2-dioxaborolane is an organoboron compound known for its utility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling. This compound is characterized by its stability and reactivity, making it a valuable reagent for forming carbon-carbon bonds. The presence of fluorine atoms in its structure enhances its reactivity and selectivity in various chemical reactions, particularly in the synthesis of fluorinated organic compounds .
This compound belongs to the class of boron-containing compounds, specifically dioxaborolanes, which are recognized for their role in organic synthesis. It is derived from 2,4-difluorophenylboronic acid and pinacol through dehydration reactions. The compound's unique properties stem from its molecular structure and the electronic effects imparted by the fluorine substituents.
The synthesis of 2-(2,4-Difluorophenyl)-1,3,2-dioxaborolane typically involves the reaction of 2,4-difluorophenylboronic acid with pinacol under dehydrating conditions. This reaction is often carried out under an inert atmosphere (such as nitrogen or argon) to prevent hydrolysis and oxidation of the boronic acid. The general procedure includes:
2-(2,4-Difluorophenyl)-1,3,2-dioxaborolane primarily participates in cross-coupling reactions such as the Suzuki–Miyaura coupling. This reaction involves:
The mechanism of action for 2-(2,4-Difluorophenyl)-1,3,2-dioxaborolane during Suzuki–Miyaura coupling can be described in several steps:
The applications of 2-(2,4-Difluorophenyl)-1,3,2-dioxaborolane are diverse:
The trajectory of boron therapeutics advanced decisively with the 2003 FDA approval of bortezomib (Velcade®), a boronic acid dipeptide inhibiting the 26S proteasome for multiple myeloma treatment. This validated boron's capacity for targeted covalent inhibition. Subsequent approvals—notably the benzoxaborole antifungals tavaborole (Kerydin®) in 2014 and crisaborole (Eucrisa®) for atopic dermatitis in 2016—demonstrated the clinical viability of cyclic boron esters. Unlike acyclic boronic acids, dioxaborolanes offer enhanced hydrolytic stability and membrane permeability due to reduced polarity and protection of the boron atom within the ring [2] [6].
Dioxaborolane derivatives evolved beyond mere synthetic intermediates (e.g., Suzuki-Miyaura cross-coupling) to become pharmacophores in their own right. 2-(2,4-Difluorophenyl)-1,3,2-dioxaborolane typifies this shift. Its structure embodies key design principles:
Table 1: Milestone Boron-Containing Therapeutics and Their Mechanisms
Compound (Trade Name) | Year Approved | Core Boron Motif | Primary Therapeutic Indication | Key Molecular Target |
---|---|---|---|---|
Bortezomib (Velcade®) | 2003 | Acyclic boronic acid | Multiple Myeloma | 26S Proteasome (Chymotrypsin-like activity) |
Tavaborole (Kerydin®) | 2014 | Benzoxaborole (fused B/O heterocycle) | Onychomycosis (Fungal nail infection) | Fungal Leucyl-tRNA synthetase (LeuRS) |
Crisaborole (Eucrisa®) | 2016 | Benzoxaborole | Atopic Dermatitis | Phosphodiesterase-4 (PDE4) |
2-(2,4-Difluorophenyl)-1,3,2-dioxaborolane (Research Compound) | N/A | Dioxaborolane | Under Investigation (e.g., Anticancer, Antimicrobial) | Deubiquitylating Enzymes (DUBs), LeuRS |
The strategic incorporation of fluorine atoms, particularly in the ortho (C2) and para (C4) positions on the phenyl ring attached to the dioxaborolane, profoundly impacts the compound's physicochemical and pharmacological profile. Fluorine's high electronegativity and small atomic radius enable predictable modulation of key properties without drastic steric perturbation:
Table 2: Impact of Fluorine Substitution Pattern on Key Properties of Phenyl-Dioxaborolanes
Substitution Pattern on Phenyl Ring | Relative Boron Electrophilicity | Estimated log P* | Metabolic Stability (vs. Non-Fluorinated) | Primary Biological Consequence |
---|---|---|---|---|
None (Phenyl) | Low | ~2.0 | Low | Lower potency, faster metabolism |
2-Fluoro | Moderate | ~2.3 | Moderate Increase | Improved potency, moderate metabolic stability |
4-Fluoro | Moderate | ~2.3 | Moderate Increase | Improved potency, moderate metabolic stability |
2,4-Difluoro | High | ~2.6 | High Increase | Highest potency, enhanced selectivity, slow metabolism |
2,4,6-Trifluoro | Very High | ~3.0 | Very High | Potential for excessive lipophilicity/permeability issues |
Note: log P values are illustrative estimates; actual values depend on the full molecular structure.
The 2,4-difluorophenyl moiety in 2-(2,4-Difluorophenyl)-1,3,2-dioxaborolane is not merely a passive lipophilic anchor; it actively participates in target recognition and inhibition, particularly within enzyme systems critical to disease pathology:
Table 3: Structure-Activity Relationship (SAR) of Fluorinated Dioxaborolanes Against Key Enzyme Targets
Structural Feature | Impact on DUB Inhibition (e.g., USP7) | Impact on LeuRS Inhibition | Rationale |
---|---|---|---|
Dioxaborolane Ring | Essential | Essential (hydrolysis product may be active species) | Protects boron during transport; ring opening may occur at target site. |
Phenyl Ring (No Fluorine) | Moderate affinity, lower selectivity | Weak affinity | Lacks optimized electronic/lipophilic properties for binding pockets. |
2-Fluorophenyl | Improved affinity over phenyl | Moderate improvement | Enhanced boron electrophilicity & metabolic stability. |
4-Fluorophenyl | Improved affinity over phenyl | Moderate improvement | Enhanced boron electrophilicity & metabolic stability. |
2,4-Difluorophenyl | High affinity & selectivity (e.g., vs. USP7) | Significant improvement (potency near benzoxaboroles) | Optimal balance: High boron electrophilicity, lipophilicity, metabolic stability, and specific binding interactions. |
3,4-Difluorophenyl (Isomer) | Reduced affinity vs. 2,4-difluoro | Reduced affinity vs. 2,4-difluoro | Altered electronic distribution & steric clash in binding pocket. |
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 13052-73-8
CAS No.: 61109-48-6